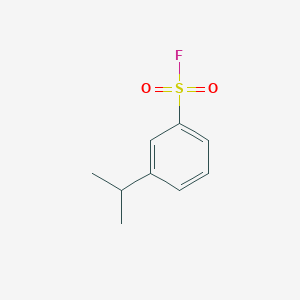

3-(Propan-2-yl)benzene-1-sulfonyl fluoride

Description

Properties

CAS No. |

61128-12-9 |

|---|---|

Molecular Formula |

C9H11FO2S |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-propan-2-ylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C9H11FO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3 |

InChI Key |

GFODGZUQXRATAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Friedel–Crafts Alkylation to Introduce the Isopropyl Group

- Reagents: Benzene, isopropyl chloride, AlCl₃ catalyst

- Conditions: Anhydrous environment, low temperature to moderate (0–25 °C)

- Outcome: Formation of isopropylbenzene (cumene), predominantly para and ortho isomers, with para usually favored due to steric reasons.

Sulfonation of Isopropylbenzene

- Reagents: Sulfur trioxide (SO₃) or oleum (fuming sulfuric acid)

- Conditions: Temperature control (typically 40–60 °C) to direct sulfonation meta to the isopropyl group, as alkyl groups are ortho/para directing but sulfonation conditions and sterics can influence regioselectivity.

- Outcome: Formation of 3-(propan-2-yl)benzene-1-sulfonic acid (meta-substituted sulfonic acid).

Conversion of Sulfonic Acid to Sulfonyl Fluoride

- Reagents: Thionyl fluoride (SOF₂), Xtalfluor-E® (a deoxyfluorination reagent), or related fluorinating agents.

- Solvent: Acetonitrile (CH₃CN) or dimethylformamide (DMF)

- Conditions: Mild heating (room temperature to 70 °C), reaction times vary from 1 to 12 hours depending on substrate and reagent.

- Catalysts/Additives: Pyridinium salts or sodium fluoride (NaF) can be used to promote fluorination.

- Outcome: Efficient formation of 3-(propan-2-yl)benzene-1-sulfonyl fluoride with yields reported up to 92% under optimized conditions.

Research Findings and Reaction Optimization

Recent literature reports improved protocols for the sulfonyl fluoride formation step, highlighting the use of Xtalfluor-E® and thionyl fluoride under mild conditions:

The use of Xtalfluor-E® in acetonitrile at room temperature provides a mild and high-yielding method for converting sulfonic acids to sulfonyl fluorides, including alkyl-substituted aromatic sulfonic acids such as 3-(propan-2-yl)benzene-1-sulfonic acid.

Sodium sulfonate salts require additional fluoride sources and elevated temperatures for efficient conversion.

Catalytic and Reaction Condition Considerations

Catalysts: Copper(I) chloride (CuCl) and other copper salts have been studied for related sulfonyl fluoride transformations, but these are more relevant for desulfonylation or vinyl sulfonyl fluoride derivatives rather than direct sulfonyl fluoride synthesis from sulfonic acids.

Bases: Cesium carbonate (Cs₂CO₃) and DBU have been found effective in related catalytic systems to optimize yields and reaction rates.

Reaction Times: For complete conversion, reaction times of 12 hours are often necessary, especially in catalytic systems; however, direct fluorination of sulfonic acids with Xtalfluor-E® can proceed in under 1 hour.

Summary Table of Preparation Route

| Step | Reaction Type | Reagents & Conditions | Product | Yield / Notes |

|---|---|---|---|---|

| 1 | Friedel–Crafts Alkylation | Benzene + Isopropyl chloride, AlCl₃, 0–25 °C | Isopropylbenzene (cumene) | High yield; regioisomer mixture possible |

| 2 | Sulfonation | SO₃ or H₂SO₄, 40–60 °C | 3-(Propan-2-yl)benzene-1-sulfonic acid | Moderate to high yield; regioselective sulfonation |

| 3 | Deoxyfluorination | Xtalfluor-E® or SOF₂, CH₃CN or DMF, RT to 70 °C | 3-(Propan-2-yl)benzene-1-sulfonyl fluoride | Up to 92% yield with Xtalfluor-E® at RT |

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.

Electrophilic Aromatic Substitution: The major products include nitro, sulfonyl, or halogenated benzene derivatives.

Scientific Research Applications

3-(Propan-2-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound has been investigated as a potential inhibitor of enzymes such as human neutrophil elastase, which is involved in inflammatory diseases.

Materials Science: It is used in the preparation of functional materials, including polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it useful in medicinal chemistry for the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Functional Group Differences

3-(Propan-2-yl)benzene-1-sulfonyl Chloride

- Molecular Formula : C₉H₁₁ClO₂S

- Key Differences : Replaces the fluoride with a chloride. Sulfonyl chlorides are generally more reactive than fluorides due to the lower bond dissociation energy of S-Cl compared to S-F. This makes them preferred in synthetic organic chemistry for nucleophilic substitutions but less stable in aqueous environments .

3-(Trifluoromethyl)benzene-1-sulfonyl Chloride

- Molecular Formula : C₇H₄ClF₃O₂S

- Key Differences : Incorporates a trifluoromethyl (-CF₃) group instead of isopropyl. The electron-withdrawing CF₃ group enhances electrophilicity at the sulfur atom, increasing reactivity toward nucleophiles. This compound is often used in agrochemicals and pharmaceuticals .

Positional Isomerism

4-(2-Acetamidoethyl)benzene-1-sulfonyl Fluoride

- Molecular Formula : C₁₀H₁₂FN₃O₃S

- CAS : 1648793-91-2

- Key Differences : The acetamidoethyl group at the para position introduces hydrogen-bonding capability and polarity, enhancing solubility in polar solvents. Such derivatives are common in protease inhibitor design .

3-Bromo-4-(fluorosulfonyl)benzoic Acid

Comparative Data Table

| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight | CAS/PDB | Key Characteristics |

|---|---|---|---|---|---|

| 3-(Propan-2-yl)benzene-1-sulfonyl fluoride | C₉H₁₁FO₂S | Isopropyl (meta) | 202.25 | Not provided | Moderate steric bulk, stable S-F bond |

| 3-(Propan-2-yl)benzene-1-sulfonyl chloride | C₉H₁₁ClO₂S | Isopropyl (meta) | 218.70 | Not provided | Higher reactivity, S-Cl bond instability |

| 4-(2-Acetamidoethyl)benzene-1-sulfonyl fluoride | C₁₀H₁₂FN₃O₃S | Acetamidoethyl (para) | 257.27 | 1648793-91-2 | Polar, H-bonding capability |

| 3-Bromo-4-(fluorosulfonyl)benzoic acid | C₇H₄BrFO₄S | Bromo, carboxylic acid | 283.07 | 1935472-28-8 | Bifunctional, electron-withdrawing |

| 4-{[3-(8-Cyclohexyl...)propyl]carbamoyl}benzene-1-sulfonyl fluoride | Complex | Purine-derived carbamoyl | N/A | 5UEN | Biological targeting, crystallography |

Key Research Findings

- Reactivity Trends : Sulfonyl fluorides exhibit slower hydrolysis rates compared to chlorides, making them preferable for applications requiring prolonged stability in aqueous environments .

- Biological Applications : Compounds like the 5UEN antagonist demonstrate sulfonyl fluorides' utility in covalent inhibition, where the S-F bond selectively reacts with nucleophilic residues (e.g., lysine or tyrosine) in proteins .

- Synthetic Versatility : Derivatives with electron-withdrawing groups (e.g., CF₃, Br) show enhanced reactivity in nucleophilic aromatic substitution, enabling diverse functionalization .

Discrepancies and Limitations

Biological Activity

3-(Propan-2-yl)benzene-1-sulfonyl fluoride, also known as isopropylbenzene sulfonyl fluoride, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an isopropyl group and a sulfonyl fluoride functional group. The presence of the sulfonyl fluoride moiety is crucial as it enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic residues in proteins. This property is particularly valuable in the design of enzyme inhibitors.

Sulfonyl fluorides, including 3-(Propan-2-yl)benzene-1-sulfonyl fluoride, are known to act primarily as covalent inhibitors . They can modify various amino acid residues in enzymes, particularly serines, which are often found in the active sites of proteases. The mechanism typically involves the formation of a covalent bond between the sulfonyl fluoride and the nucleophilic side chains of the target enzyme, leading to inhibition of enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for serine hydrolases and proteases.

- Target Specificity : The reactivity can be context-specific, allowing for selective inhibition depending on the target enzyme's active site composition.

Biological Activity and Applications

Research indicates that 3-(Propan-2-yl)benzene-1-sulfonyl fluoride may have various biological activities:

Case Studies and Experimental Results

A review of literature reveals several studies investigating the biological activity of sulfonyl fluorides:

- Inhibition Studies : For instance, sulfonyl fluorides were shown to effectively inhibit fatty acid amide hydrolase (FAAH), with IC50 values indicating potent activity (e.g., AM3506 with IC50 = 5 nM) .

| Compound | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| AM3506 | FAAH | 5 |

| 3-(Propan-2-yl)Benzene-1-Sulfonyl Fluoride | Serine Proteases | TBD |

Q & A

Q. What are the established synthetic routes for 3-(propan-2-yl)benzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as bromination of toluene derivatives followed by sulfonyl fluoride group introduction. For example:

- Step 1 : Bromination of a substituted toluene precursor using (-bromosuccinimide) under radical conditions (e.g., AIBN initiator) to introduce the bromomethyl group.

- Step 2 : Reaction with sulfuryl chloride () or fluorination agents (e.g., ) to install the sulfonyl fluoride moiety.

Optimization includes controlling temperature (e.g., 0–5°C for bromination), solvent choice (e.g., ), and stoichiometric ratios to minimize side reactions and maximize yield .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key methods include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.3 ppm) and integration ratios.

- IR Spectroscopy : Peaks at ~1199 cm (S=O stretch) and ~680 cm (C-S bond) validate functional groups .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (, exact mass 202.05 g/mol) .

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

The sulfonyl fluoride group acts as a strong electrophile, enabling reactions with amines or alcohols under mild conditions (e.g., room temperature, aprotic solvents like DMF). For instance:

- With Amines : Forms sulfonamides via nucleophilic attack, useful in protease inhibitor design.

- With Alcohols : Generates sulfonate esters, applicable in polymer chemistry.

Reactivity is enhanced by electron-withdrawing substituents on the aromatic ring .

Advanced Research Questions

Q. What is the mechanism of enzyme inhibition by sulfonyl fluoride derivatives, and how can this be applied to target serine proteases?

The sulfonyl fluoride group covalently modifies serine residues in enzyme active sites. For example:

- Step 1 : Nucleophilic attack by the serine hydroxyl group on the sulfur atom, forming a tetrahedral intermediate.

- Step 2 : Fluoride departure generates a stable sulfonate-enzyme complex, blocking substrate access.

This mechanism is leveraged in designing irreversible inhibitors for enzymes like human neutrophil elastase (hNE), with IC values often in the nanomolar range .

Q. How can computational methods predict collision cross-section (CCS) values to aid in structural validation?

Ion mobility-mass spectrometry (IM-MS) paired with machine learning models predicts CCS values for adducts (e.g., [M+H]: 142.7 Å). These values correlate with 3D conformation, helping distinguish structural isomers or confirm synthetic products. Tools like DeepCCS or MOBCAL are used for calculations .

Q. What strategies improve the selectivity of sulfonyl fluoride derivatives for specific biological targets?

- Structure-Activity Relationship (SAR) Studies : Modifying substituents on the aromatic ring (e.g., introducing electron-withdrawing groups like -NO) alters electrophilicity and binding affinity.

- Proteomic Profiling : Competitive activity-based protein profiling (ABPP) identifies off-target interactions, guiding rational design .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Systematic Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and temperature in a factorial design.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-brominated derivatives) and adjust stoichiometry .

Q. What experimental protocols ensure safe handling of sulfonyl fluoride derivatives?

- Ventilation : Use fume hoods due to potential release of toxic HF.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.